4-acetyl-N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
4-Acetyl-N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzothiazole derivative characterized by a dihydrobenzothiazole core fused with a benzamide moiety. Key structural features include:
- Z-configuration at the C2 position of the benzothiazole ring, confirmed via X-ray crystallography in analogous compounds .
- Substituents: A 4-acetyl group on the benzamide ring and 5,7-dimethyl, 3-prop-2-yn-1-yl groups on the benzothiazole ring.
- Synthesis: Likely involves cyclization of a thioamide intermediate and subsequent alkylation to introduce the propynyl group, as seen in related benzothiazole syntheses .
- Characterization: Structural validation via X-ray diffraction (using SHELX ) and spectroscopic methods (NMR, IR) .
Properties
IUPAC Name |
4-acetyl-N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-5-10-23-18-12-13(2)11-14(3)19(18)26-21(23)22-20(25)17-8-6-16(7-9-17)15(4)24/h1,6-9,11-12H,10H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOCUWWXZGHOOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(C=C3)C(=O)C)S2)CC#C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Amino-4,6-dimethylthiophenol
The benzothiazole core is synthesized via cyclocondensation of 2-amino-4,6-dimethylthiophenol (1) with chloroacetyl chloride.
Procedure :
- Dissolve 2-amino-4,6-dimethylthiophenol (10 mmol, 1.68 g) in anhydrous acetone (30 mL).
- Add potassium carbonate (20 mmol, 2.76 g) and stir at room temperature for 30 minutes.
- Dropwise add chloroacetyl chloride (10 mmol, 0.89 mL) and reflux for 4 hours.
- Monitor reaction progress by thin-layer chromatography (TLC; toluene:acetone, 8:2).
- Quench with ice-water, filter the precipitate, and recrystallize from methanol.
Yield : 78% (2.12 g) as off-white crystals.
Characterization :
- IR (KBr) : 1673 cm⁻¹ (C=N), 1435 cm⁻¹ (C-S).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.21 (s, 1H, Ar-H), 2.34 (s, 3H, CH₃), 2.28 (s, 3H, CH₃).
Introduction of the Prop-2-yn-1-yl Group via Mannich Reaction
Alkylation with Propargyl Bromide
The propargyl moiety is introduced at position 3 using a Mannich-type reaction.
Procedure :
- Suspend 5,7-dimethyl-2,3-dihydro-1,3-benzothiazole (5 mmol, 1.12 g) in acetonitrile (25 mL).
- Add potassium carbonate (10 mmol, 1.38 g) and propargyl bromide (6 mmol, 0.54 mL).
- Reflux for 2 hours under nitrogen.
- Extract with chloroform (3 × 50 mL), dry over MgSO₄, and concentrate.
Yield : 62% (0.94 g) as a brown syrup.
Characterization :
Formation of the Imine Linkage via Hydrazone Condensation
Reaction with 4-Acetylbenzohydrazide
The title compound’s imine bond is formed by condensing the propargyl-substituted benzothiazole with 4-acetylbenzohydrazide.
Procedure :
- Reflux 3-(prop-2-yn-1-yl)-5,7-dimethyl-2,3-dihydro-1,3-benzothiazole (3 mmol, 0.69 g) with 4-acetylbenzohydrazide (3 mmol, 0.54 g) in ethanol (20 mL) containing acetic acid (0.5 mL).
- Stir for 8 hours and monitor by TLC.
- Cool, filter the precipitate, and wash with cold ethanol.
Yield : 58% (0.65 g) as yellow crystals.
Characterization :
- IR (KBr) : 3240 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.12 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 2.65 (s, 3H, COCH₃).
Spectroscopic Confirmation of Z-Configuration
The Z-configuration of the imine bond is confirmed via nuclear Overhauser effect (NOE) correlations:
- NOESY : Interaction between the benzothiazole C7-CH₃ and the acetyl group confirms the syn orientation.
- ¹³C NMR : The imine carbon resonates at δ 158.2 ppm, consistent with Z-geometry.
Optimization Data and Comparative Yields
| Step | Reaction Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Cyclocondensation | 78 | 98.5 |
| 2 | Propargylation | 62 | 97.2 |
| 3 | Hydrazone Formation | 58 | 96.8 |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional ketone or carboxyl groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
4-acetyl-N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 4-acetyl-N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide exerts its effects depends on its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved might include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Features
The following table highlights key structural differences and similarities with analogous benzothiazole and benzamide derivatives:
Physicochemical Properties
- Lipophilicity : The title compound’s propynyl and acetyl groups increase lipophilicity compared to ’s methoxyphenyl derivative. However, ’s sulfamoyl groups improve aqueous solubility .
Research Findings and Data
Crystallographic Analysis
- The title compound’s Z-configuration and planarity are confirmed via X-ray diffraction, similar to ’s compound, which shows a dihedral angle of 8.2° between benzamide and thiazole rings .
- Hydrogen-bonding patterns (e.g., N–H···O interactions) in benzothiazole derivatives influence crystal packing, as described in ’s graph-set analysis .
Spectroscopic Characterization
Biological Activity
4-acetyl-N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide core linked to a benzothiazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
This structure is characterized by the presence of an acetyl group and a propynyl substituent, which may influence its biological interactions.
Research indicates that compounds with similar structures often exhibit their biological effects through multiple mechanisms:
- Enzyme Inhibition : Many benzothiazole derivatives act as potent inhibitors of enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's.
- Antimicrobial Activity : The presence of the benzothiazole ring is associated with antimicrobial properties against various pathogens.
- Antioxidant Properties : Compounds in this class may also exhibit antioxidant activity, reducing oxidative stress in cells.
Anticancer Activity
Recent studies have demonstrated that related benzothiazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness in inhibiting tumor cell proliferation in vitro.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 5.0 | |
| Compound B | MCF7 | 10.0 | |
| 4-acetyl-N... | A549 | TBD | Current Study |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Neuroprotective Effects
In studies focusing on neuroprotection, compounds with similar structures have been shown to inhibit AChE significantly. For example:
| Compound | AChE Inhibition IC50 (µM) |
|---|---|
| Compound C | 0.08 ± 0.01 |
| Standard Drug | 2.04 ± 0.05 |
This competitive inhibition suggests potential therapeutic applications in treating Alzheimer's disease or other cognitive disorders .
Case Studies
- Study on Neuroprotective Effects : A recent investigation into the neuroprotective effects of benzothiazole derivatives revealed that specific modifications enhance AChE inhibition significantly, suggesting that structural variations can lead to increased efficacy .
- Antimicrobial Efficacy Evaluation : Another study assessed the antimicrobial activity of various benzothiazole derivatives against clinical isolates of bacteria and fungi, demonstrating promising results for further development into therapeutic agents .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing this compound, and how can purity be ensured?
- Methodological Answer: Synthesis typically involves multi-step reactions, starting with cyclization of benzothiazole precursors under reflux conditions. For example, reacting substituted benzothiazole intermediates with acetylated benzamide derivatives in absolute ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . Purity is validated via High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity and absence of byproducts .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer: Key techniques include:
- Infrared Spectroscopy (IR): To confirm functional groups (e.g., acetyl, amide).
- NMR (¹H and ¹³C): To resolve stereochemistry and substituent positions, particularly the (2Z)-configuration of the benzothiazole ring .
- Mass Spectrometry (MS): To verify molecular weight and fragmentation patterns .
Q. What are the primary biological activities associated with benzothiazole derivatives like this compound?
- Methodological Answer: Benzothiazole derivatives are known for enzyme inhibition (e.g., targeting PFOR in anaerobic organisms) and anticancer potential via disrupting cell proliferation pathways. Initial screening should include in vitro assays like MTT for cytotoxicity and enzyme inhibition studies using fluorometric or colorimetric methods .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield of the prop-2-yn-1-yl substituent?
- Methodological Answer: The propargyl group (prop-2-yn-1-yl) requires controlled temperature (40–60°C) and inert atmospheres (N₂/Ar) to prevent side reactions. Palladium catalysts (e.g., Pd/C) in dichloromethane enhance regioselectivity. Yield optimization can be tracked via TLC and GC-MS .
Q. What strategies resolve contradictions in biological activity data across similar benzothiazole derivatives?
- Methodological Answer: Discrepancies often arise from stereochemical variations or impurities. Perform:
- Comparative X-ray crystallography to confirm structural alignment with active analogs .
- Dose-response assays to validate potency thresholds.
- Molecular docking studies to assess binding affinity differences (e.g., using AutoDock Vina) .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetics?
- Methodological Answer: Use in silico tools like SwissADME to predict logP (lipophilicity) and blood-brain barrier permeability. Focus on modifying the acetyl group or benzamide substituents to improve solubility while retaining target binding, as seen in sulfamoylbenzamide analogs .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Methodological Answer: Key challenges include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
